molecular formula C12H19BrO2Si B8183397 (2-((3-Bromophenoxy)methoxy)ethyl)trimethylsilane

(2-((3-Bromophenoxy)methoxy)ethyl)trimethylsilane

Cat. No.: B8183397
M. Wt: 303.27 g/mol
InChI Key: GFWMMRCYCKRFDT-UHFFFAOYSA-N
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Description

(2-((3-Bromophenoxy)methoxy)ethyl)trimethylsilane: is an organosilicon compound characterized by the presence of a bromophenoxy group attached to a methoxyethyl chain, which is further bonded to a trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3-Bromophenoxy)methoxy)ethyl)trimethylsilane typically involves the reaction of 3-bromophenol with an appropriate alkylating agent to introduce the methoxyethyl group, followed by the introduction of the trimethylsilane group. One common method involves the following steps:

    Alkylation of 3-bromophenol: 3-bromophenol is reacted with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-(3-bromophenoxy)ethanol.

    Silylation: The resulting 2-(3-bromophenoxy)ethanol is then reacted with trimethylsilyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-((3-Bromophenoxy)methoxy)ethyl)trimethylsilane can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiols, or amines depending on the nucleophile used.

    Oxidation: Products include quinones or other oxidized phenolic compounds.

    Reduction: The major product is the corresponding dehalogenated compound.

Scientific Research Applications

Chemistry

In organic synthesis, (2-((3-Bromophenoxy)methoxy)ethyl)trimethylsilane is used as a building block for the synthesis of more complex molecules

Biology and Medicine

While specific biological applications of this compound are less documented, its derivatives may be explored for potential biological activity, including as intermediates in the synthesis of bioactive molecules.

Industry

In materials science, this compound can be used in the modification of surfaces and the development of silicon-based materials with specific properties, such as hydrophobicity or enhanced thermal stability.

Mechanism of Action

The mechanism by which (2-((3-Bromophenoxy)methoxy)ethyl)trimethylsilane exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attach to the carbon atom. The trimethylsilane group can influence the reactivity and stability of the compound, often enhancing its solubility in organic solvents and protecting reactive sites during synthesis.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromoethyl)trimethylsilane: Similar in structure but lacks the phenoxy group, making it less versatile in certain synthetic applications.

    (2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane:

Uniqueness

(2-((3-Bromophenoxy)methoxy)ethyl)trimethylsilane is unique due to the presence of both the bromophenoxy and trimethylsilane groups, which confer distinct reactivity and solubility properties

Properties

IUPAC Name

2-[(3-bromophenoxy)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrO2Si/c1-16(2,3)8-7-14-10-15-12-6-4-5-11(13)9-12/h4-6,9H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWMMRCYCKRFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCOC1=CC(=CC=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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